Ethyl 4-(non-1-YN-1-YL)benzoate
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Overview
Description
Ethyl 4-(non-1-YN-1-YL)benzoate is an organic compound that belongs to the class of benzoate esters It is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a non-1-YN-1-YL group
Preparation Methods
The synthesis of Ethyl 4-(non-1-YN-1-YL)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Alkylation: The initial step involves the alkylation of a suitable benzoate precursor with a non-1-YN-1-YL group.
Esterification: The next step involves the esterification of the alkylated benzoate with ethanol.
Purification: The final step involves the purification of the product through recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
Ethyl 4-(non-1-YN-1-YL)benzoate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 4-(non-1-YN-1-YL)benzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 4-(non-1-YN-1-YL)benzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness .
Comparison with Similar Compounds
Ethyl 4-(non-1-YN-1-YL)benzoate can be compared with other similar compounds, such as:
Tetracaine: A local anesthetic with a similar benzoate structure but different substituents.
Pramocaine: Another local anesthetic with a benzoate structure, used for its low toxicity and effective local anesthesia.
Ethyl 4-(1-piperazinyl)benzoate: A compound with a similar ester group but different substituents, used in various chemical and biological applications.
This compound is unique due to its specific non-1-YN-1-YL substitution, which imparts distinct chemical and biological properties compared to other benzoate esters .
Properties
CAS No. |
827028-06-8 |
---|---|
Molecular Formula |
C18H24O2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
ethyl 4-non-1-ynylbenzoate |
InChI |
InChI=1S/C18H24O2/c1-3-5-6-7-8-9-10-11-16-12-14-17(15-13-16)18(19)20-4-2/h12-15H,3-9H2,1-2H3 |
InChI Key |
YYVYZXGXYLUYFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC#CC1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
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